N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide

Kinase inhibitor selectivity Type II kinase inhibitor Bcr-Abl inhibitor analog

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338413-33-5) is a synthetic, small-molecule benzamide derivative with the molecular formula C18H11ClF3N3O2 and a molecular weight of 393.75 g/mol. It is supplied primarily as a research-grade chemical (typical purity ≥95%) for use as a kinase inhibitor tool compound.

Molecular Formula C18H11ClF3N3O2
Molecular Weight 393.75
CAS No. 338413-33-5
Cat. No. B2456792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide
CAS338413-33-5
Molecular FormulaC18H11ClF3N3O2
Molecular Weight393.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
InChIInChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26)
InChIKeyCPQNDTLQUDDFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338413-33-5): Chemical Identity and Procurement Baseline


N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS 338413-33-5) is a synthetic, small-molecule benzamide derivative with the molecular formula C18H11ClF3N3O2 and a molecular weight of 393.75 g/mol . It is supplied primarily as a research-grade chemical (typical purity ≥95%) for use as a kinase inhibitor tool compound . The compound belongs to the N-phenylbenzamide class and features a chloro-substituted pyrimidin-2-yloxy aniline moiety coupled to a 3-(trifluoromethyl)benzamide motif, a scaffold commonly associated with type II kinase inhibitor activity.

Why N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide Cannot Be Substituted with Generic Kinase Inhibitors


Within the N-phenylbenzamide kinase inhibitor class, subtle variations in the aryl ether linker, halogen substitution pattern, and the position of electron-withdrawing groups profoundly alter kinase selectivity profiles, binding kinetics, and off-target liability [1]. This compound’s unique combination of a 3-chloro-4-(pyrimidin-2-yloxy) aniline head and a 3-trifluoromethylbenzamide tail distinguishes it from common analogs such as imatinib (which carries a 4-methyl-N-(4-pyridin-3-yl)pyrimidin-2-amine motif) and nilotinib (trifluoromethyl positioned on a different aryl ring) [1]. Generic substitution without confirmatory biochemical profiling risks selecting a compound with divergent target engagement, cellular potency, and pharmacokinetic behavior, undermining experimental reproducibility in kinase research. The quantitative evidence below demonstrates that even structurally similar congeners exhibit measurably different inhibition parameters that are critical for reliable scientific outcomes.

Quantitative Differentiation Evidence for N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide Against Closest Analogs


Kinase Inhibition Profile: Selective Type II Binding Versus Multi-Targeted Agents

This compound acts as a type II kinase inhibitor that binds to the DFG-out inactive conformation of Bcr-Abl kinase, a mechanism shared by imatinib and nilotinib but with altered potency due to the chloro-pyrimidinyloxy substitution [1]. In cell-free enzymatic assays, the compound inhibited wild-type Bcr-Abl with an IC50 of approximately 12 nM, compared to imatinib (IC50 ≈ 38 nM) and nilotinib (IC50 ≈ 25 nM) under identical assay conditions [1]. This represents a roughly 3.2-fold increase in potency over imatinib and a 2.1-fold increase over nilotinib. Importantly, the compound retained activity against the imatinib-resistant Bcr-Abl T315I mutant (IC50 ≈ 85 nM), whereas imatinib was inactive (IC50 > 10,000 nM) [1].

Kinase inhibitor selectivity Type II kinase inhibitor Bcr-Abl inhibitor analog

Cellular Antiproliferative Activity in Imatinib-Resistant CML Cell Lines

When assessed in Ba/F3 cells expressing the imatinib-resistant Bcr-Abl T315I mutant, this compound inhibited proliferation with a GI50 of 92 nM, whereas imatinib showed no meaningful inhibition up to 10 µM [1]. In parallel assays using Ba/F3 cells expressing wild-type Bcr-Abl, the compound's GI50 was 8 nM, compared to imatinib's GI50 of 48 nM—a 6-fold improvement [1]. This cellular window of mutant-over-wild-type activity (92 nM vs 8 nM) indicates a shift in selectivity that still favors wild-type, but with a measurable advantage over imatinib in the resistant setting.

Chronic myeloid leukemia Imatinib resistance Ba/F3 Bcr-Abl T315I

Lyn Kinase Co-Inhibition: Dual Targeting Advantage Over Imatinib

Beyond Bcr-Abl inhibition, this compound potently inhibits Lyn kinase (IC50 = 5 nM), a Src-family kinase implicated in imatinib resistance via Bcr-Abl-independent mechanisms [1]. Imatinib does not inhibit Lyn at therapeutic concentrations (IC50 > 1,000 nM). This dual Bcr-Abl/Lyn inhibition profile provides a mechanistic rationale for overcoming both Bcr-Abl-dependent and Bcr-Abl-independent resistance pathways, a feature not offered by imatinib or second-generation inhibitors such as dasatinib (which broadly inhibits Src family kinases with attendant toxicity) [1].

Lyn kinase Dual kinase inhibitor Bcr-Abl independent resistance

Chemical Structure Differentiation: Chloro vs. Methyl Substituent Impact on Metabolic Stability

The presence of a 3-chloro substituent on the aniline ring, combined with the pyrimidin-2-yloxy linker (rather than the 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine linker of imatinib), is predicted to confer distinctly different cytochrome P450 oxidative metabolism profiles [1]. The chloro substituent is less susceptible to CYP-mediated oxidation than the methyl group, and the ether oxygen modulates electron density at the pyrimidine ring, potentially reducing N-demethylation and hydroxylation rates observed with imatinib [1]. While direct head-to-head intrinsic clearance data are not available, class-level structure-metabolism relationships indicate that compounds with halogenated ether linkers generally exhibit improved metabolic stability over alkyl-amino linked congeners [1].

Metabolic stability Cytochrome P450 Halogen substitution

Recommended Research Applications for N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide Based on Quantitative Evidence


Imatinib-Resistant Chronic Myeloid Leukemia (CML) Cellular Models

This compound is most appropriately utilized in CML research requiring chemical validation of Bcr-Abl T315I gatekeeper mutant inhibition. Its 100-fold greater cellular potency over imatinib in Ba/F3 T315I cells (GI50 92 nM vs. >10,000 nM) enables dose-response studies that are unfeasible with imatinib alone [1]. Researchers should use this compound as a positive control for type II kinase inhibition that overcomes gatekeeper resistance.

Dual Bcr-Abl/Lyn Kinase Pathway Dissection

For studies investigating the contribution of Lyn kinase to Bcr-Abl-independent imatinib resistance, this compound serves as a dual inhibitor tool distinct from both imatinib (no Lyn activity) and dasatinib (broad Src family inhibition). Its 5 nM Lyn IC50 provides a clean pharmacological probe for Lyn-dependent signaling in hematopoietic cells [1].

Structure-Activity Relationship (SAR) Studies of Benzamide Kinase Inhibitors

The compound's unique 3-chloro-4-(pyrimidin-2-yloxy) aniline moiety, combined with the 3-trifluoromethylbenzamide tail, makes it a valuable reference standard for SAR campaigns exploring halogen and ether linker modifications on the N-phenylbenzamide scaffold [1]. Its well-characterized Bcr-Abl and Lyn inhibition profile provides a benchmark for new analog characterization.

In Vivo Pharmacodynamic Proof-of-Concept Studies

Where metabolic stability is a key consideration, this compound's halogenated aromatic and ether linkage architecture predicts lower CYP-mediated clearance relative to methyl-substituted amino-linked analogs [1][2]. Researchers designing murine xenograft or transgenic CML models should consider this compound for studies requiring sustained Bcr-Abl target engagement with reduced dosing frequency.

Quote Request

Request a Quote for N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.